1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane
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Overview
Description
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, is a type of silsesquioxane compound characterized by the presence of silanol groups. These compounds are part of the broader class of siloxane polymers, which are known for their unique properties and wide range of applications. The silanol functional group in this compound provides reactive sites that can be utilized in various chemical processes, making it a valuable material in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, can be synthesized through hydrolytic polycondensation of cyclopentyltrichlorosilane in the presence of water and a catalyst. The reaction typically involves the following steps:
Hydrolysis: Cyclopentyltrichlorosilane reacts with water to form cyclopentylsilanetriol and hydrochloric acid.
Condensation: The cyclopentylsilanetriol undergoes condensation reactions to form the silsesquioxane structure with silanol functional groups.
Industrial Production Methods
In industrial settings, the production of poly(cyclopentylsilsesquioxane), silanol functional, often involves the use of continuous reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and catalyst concentration, are carefully controlled to optimize the polymerization process and achieve the desired molecular weight and functionality .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, can undergo various chemical reactions, including:
Oxidation: The silanol groups can be oxidized to form siloxane bonds.
Condensation: Silanol groups can condense with other silanol or silane groups to form siloxane linkages.
Substitution: The silanol groups can participate in nucleophilic substitution reactions with organosilanes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to promote condensation reactions.
Substitution: Organosilanes, such as trimethylchlorosilane, are commonly used in substitution reactions
Major Products Formed
Oxidation: Siloxane bonds are formed.
Condensation: Cross-linked siloxane networks are produced.
Substitution: Organosilicon compounds with modified functional groups are obtained
Scientific Research Applications
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of poly(cyclopentylsilsesquioxane), silanol functional, is primarily based on the reactivity of its silanol groups. These groups can form hydrogen bonds with other molecules, facilitating interactions and reactions. The silanol groups can also undergo condensation reactions to form siloxane bonds, leading to the formation of cross-linked networks. These properties make the compound useful in various applications, from material science to biomedical engineering .
Comparison with Similar Compounds
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, can be compared with other silsesquioxane compounds, such as:
Poly(methylsilsesquioxane): Similar in structure but with methyl groups instead of cyclopentyl groups. It is less hydrophobic and has different mechanical properties.
Poly(phenylsilsesquioxane): Contains phenyl groups, providing higher thermal stability and different solubility characteristics.
Poly(vinylsilsesquioxane): Features vinyl groups, allowing for further functionalization through polymerization reactions
This compound, is unique due to its cyclopentyl groups, which provide a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H66O12Si7/c36-48(29-15-1-2-16-29)39-51(32-21-7-8-22-32)41-49(37,30-17-3-4-18-30)43-53(34-25-11-12-26-34)44-50(38,31-19-5-6-20-31)42-52(40-48,33-23-9-10-24-33)46-54(45-51,47-53)35-27-13-14-28-35/h29-38H,1-28H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPNNMSOKAULIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCC5)C6CCCC6)(C7CCCC7)O)C8CCCC8)(C9CCCC9)O)C1CCCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H66O12Si7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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